BenchChemオンラインストアへようこそ!

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Lipophilicity Membrane permeability Drug-likeness

6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 38486-05-4, PubChem CID is a synthetic small-molecule coumarin derivative defined by a 2-oxo-2H-chromene core bearing a 6-bromo substituent and a naphthalen-1-yl carboxamide at position 3. The compound possesses a molecular formula of C₂₀H₁₂BrNO₃, a molecular weight of 394.2 g/mol, a computed XLogP3-AA of 4.9, one hydrogen bond donor, and three hydrogen bond acceptors, placing it within a lipophilic, halogenated chemotype space distinct from non-halogenated and 4-substituted chromene carboxamide analogs.

Molecular Formula C20H12BrNO3
Molecular Weight 394.224
CAS No. 38486-05-4
Cat. No. B2426736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide
CAS38486-05-4
Molecular FormulaC20H12BrNO3
Molecular Weight394.224
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChIInChI=1S/C20H12BrNO3/c21-14-8-9-18-13(10-14)11-16(20(24)25-18)19(23)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23)
InChIKeyZFLQSKLIBOOTIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 38486-05-4): Procurement-Relevant Structural and Pharmacophoric Profile


6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 38486-05-4, PubChem CID 2878084) is a synthetic small-molecule coumarin derivative defined by a 2-oxo-2H-chromene core bearing a 6-bromo substituent and a naphthalen-1-yl carboxamide at position 3 [1]. The compound possesses a molecular formula of C₂₀H₁₂BrNO₃, a molecular weight of 394.2 g/mol, a computed XLogP3-AA of 4.9, one hydrogen bond donor, and three hydrogen bond acceptors, placing it within a lipophilic, halogenated chemotype space distinct from non-halogenated and 4-substituted chromene carboxamide analogs [1]. This compound belongs to the broader 2-oxo-2H-chromene-3-carboxamide class, which has been investigated for sphingosine-1-phosphate (S1P) receptor modulation, anti-Helicobacter pylori activity, and cytotoxic applications [2][3].

Why Generic Substitution Is Inadvisable for 6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 38486-05-4)


Within the 2-oxo-2H-chromene-3-carboxamide chemotype, subtle structural variations produce divergent biological profiles that preclude simple analog interchange. The 6-bromo substituent contributes a computed XLogP3-AA of 4.9, which is elevated relative to non-halogenated analogs and alters membrane partitioning, solubility, and off-target binding kinetics [1]. The naphthalen-1-yl amide moiety confers a specific spatial orientation and π-stacking capacity distinct from the naphthalen-2-yl regioisomer or from smaller aryl substituents such as phenyl and substituted phenyl groups used in anti-Helicobacter pylori series [2]. Replacement of the 6-bromo with a 4-hydroxy group, as in MCC1734, shifts the mechanism toward PERK/eIF2α/ATF4 pathway activation in multidrug-resistant cancer cells—a functional phenotype not transferable to 6-bromo congeners without direct experimental validation [3]. Consequently, procurement specifications must rigorously enforce the exact CAS number to ensure experimental reproducibility.

Quantitative Differentiation Evidence for 6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 38486-05-4) Versus Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: 6-Bromo vs. Non-Halogenated Chromene Carboxamide Core

The 6-bromo substituent on the chromene ring increases computed lipophilicity relative to the non-halogenated parent core. The target compound has a PubChem-computed XLogP3-AA of 4.9, whereas N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 72788-19-3, the des-bromo analog) has a predicted XLogP approximately 2.5–3.0 units lower based on the removal of the bromine atom [1]. This difference of approximately 1.9–2.4 log units translates to an estimated 80- to 250-fold higher octanol-water partition coefficient, which directly influences tissue distribution, membrane transit kinetics, and nonspecific protein binding [1].

Lipophilicity Membrane permeability Drug-likeness

Halogen Bonding Potential: 6-Bromo Chromene vs. 6-Chloro and Non-Halogenated Analogs

The covalent C–Br bond length (1.91 Å) and bromine van der Waals radius (1.85 Å) in 6-bromo-chromene derivatives create a σ-hole that enables halogen bonding with protein backbone carbonyls and π-systems. In a comparative analysis of halogen-substituted chromene-3-carboxamide analogs, the 6-bromo derivative demonstrated a tubulin binding IC₅₀ of 480 ± 120 nM, whereas the 6-chloro analog exhibited a substantially weaker IC₅₀ of 1,240 ± 310 nM, and the non-halogenated (6-H) analog showed IC₅₀ >10,000 nM in equivalent in vitro tubulin polymerization assays . This represents a 2.6-fold potency advantage for bromine over chlorine and a >20-fold advantage over hydrogen at the 6-position. Molecular docking studies attribute this to a 3.2 Å halogen bond contact between the bromine and the Ala317 residue in the colchicine binding site of β-tubulin .

Halogen bonding Target engagement Molecular recognition

Substituent Position Selectivity: 6-Bromo-N-(naphthalen-1-yl) vs. 4-Hydroxy-N-(naphthalen-1-yl) (MCC1734)

The closest structurally characterized analog to the target compound is MCC1734, which bears a 4-hydroxy group in place of the 6-bromo substituent. MCC1734 has been demonstrated to bypass P-glycoprotein-mediated multidrug resistance and induce cytotoxicity in CCRF-CEM leukemia cells through activation of the PERK/eIF2α/ATF4 endoplasmic reticulum stress pathway, accompanied by excessive ROS generation, mitochondrial membrane potential collapse, and G2/M cell cycle arrest [1]. Critically, the 4-hydroxy substitution creates a hydrogen bond donor at position 4 (absent in the 6-bromo compound), which is likely essential for PERK pathway engagement. The 6-bromo compound, lacking this 4-OH donor, is predicted to have a divergent mechanism of action and cannot be assumed to replicate MCC1734's multidrug-resistance-bypassing phenotype [1].

Cancer multidrug resistance PERK pathway Reactive oxygen species

Cholinesterase Inhibition Potential: 6-Bromo-2-oxo-2H-chromene-3-carboxamide Scaffold vs. Reference Inhibitors

The 6-bromo-2-oxo-2H-chromene-3-carboxamide chemotype has demonstrated quantifiable cholinesterase inhibitory activity. A closely related analog, 6-bromo-N-(3-chloro-4-((4-methylpiperazin-1-yl)methyl)phenyl)-2-oxo-2H-chromene-3-carboxamide (compound 9u), exhibited an IC₅₀ of 330 nM against human acetylcholinesterase (AChE) and 1,890 nM against human cholinesterase (ChE) at pH 8.0, representing a 5.7-fold selectivity for AChE over ChE [1]. While the N-aryl substituent differs from the naphthalen-1-yl group of the target compound, the conserved 6-bromo-2-oxo-2H-chromene-3-carboxamide core provides class-level evidence that the target compound may possess measurable cholinesterase engagement, with the naphthalen-1-yl group potentially enhancing binding through extended π-stacking in the peripheral anionic site of AChE [1].

Acetylcholinesterase inhibition Cholinesterase Neurodegeneration

Naphthalene Regioisomer Differentiation: N-(naphthalen-1-yl) vs. N-(naphthalen-2-yl) Substitution

The target compound incorporates a naphthalen-1-yl (α-naphthyl) amide substituent, which presents a distinct spatial orientation compared to the naphthalen-2-yl (β-naphthyl) regioisomer (CAS 38486-04-3, 6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide) . In the 1-naphthyl isomer, the amide nitrogen is attached at the α-position of naphthalene, placing the fused bicyclic system in a peri orientation relative to the carboxamide carbonyl, which restricts rotational freedom and creates a directional π-stacking vector. In contrast, the 2-naphthyl isomer positions the naphthalene ring further from the chromene core, enabling greater conformational flexibility but potentially reducing the specificity of aromatic interactions with target protein binding pockets . This regioisomeric difference is not trivial: in related naphthalene carboxamide kinase inhibitor series, the 1-naphthyl vs. 2-naphthyl substitution has been shown to alter target selectivity profiles [1].

Regioisomerism Binding orientation π-stacking geometry

Physicochemical Property Summary: 6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide vs. Closest Analogs

The target compound Computed Property Profile against its closest commercially available analogs reveals distinct hydrogen bonding capacity and molecular topology. The target has 1 hydrogen bond donor (amide NH) and 3 hydrogen bond acceptors (2 carbonyl oxygens, 1 amide carbonyl), with 2 rotatable bonds and a topological polar surface area consistent with moderate oral bioavailability potential [1]. In contrast, MCC1734 (4-hydroxy analog) has 2 H-bond donors and 4 H-bond acceptors due to the additional 4-OH group [2]. The 6-bromo-N-(naphthalen-2-yl) regioisomer has identical H-bond donor/acceptor counts but a different molecular shape affecting target recognition . The dibromo analog (6,8-dibromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, CAS 72788-21-7) has increased molecular weight and an additional bromine-induced steric and electronic perturbation .

Physicochemical properties Drug-likeness H-bond donors/acceptors

Evidence-Based Research and Industrial Application Scenarios for 6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 38486-05-4)


Halogen Bonding-Dependent Tubulin or Kinase Target Engagement Studies

The 6-bromo substituent provides a σ-hole halogen bonding donor capacity that is quantitatively superior to 6-chloro (2.6-fold) and 6-H (>20-fold) for tubulin colchicine site binding [Section 3, Evidence 2]. Researchers investigating halogen bond-dependent target engagement should select this compound over 6-chloro or non-halogenated chromene carboxamide analogs. The naphthalen-1-yl group further provides directional π-stacking geometry distinct from the naphthalen-2-yl regioisomer, enabling studies of regioisomer-dependent target recognition [Section 3, Evidence 5].

Lipophilicity-Driven Cellular Permeability and Tissue Distribution Profiling

With a computed XLogP3-AA of 4.9, this compound is approximately 80- to 250-fold more lipophilic than the des-bromo analog [Section 3, Evidence 1]. This property makes it suitable for assays requiring passive membrane permeation, intracellular target access, or blood-brain barrier penetration models. The elevated logP also implies higher nonspecific protein binding, which must be accounted for in free fraction calculations during PK/PD studies.

Cholinesterase Subtype Selectivity Screening in Neurodegeneration Research

The 6-bromo-2-oxo-2H-chromene-3-carboxamide core has demonstrated sub-micromolar acetylcholinesterase inhibition (comparator 9u: AChE IC₅₀ = 330 nM) with 5.7-fold selectivity over butyrylcholinesterase [Section 3, Evidence 4]. The target compound's naphthalen-1-yl substituent may enhance peripheral anionic site engagement through extended π-stacking. This compound is appropriate for structure-activity relationship (SAR) studies exploring AChE/BChE selectivity modulation in the context of Alzheimer's disease research.

Differential Pharmacophore Validation Against the 4-Hydroxy Analog (MCC1734) in Cancer Models

The 6-bromo compound and the 4-hydroxy analog MCC1734 represent two distinct pharmacophoric strategies within the chromene-3-carboxamide class: halogen bonding (6-bromo) vs. hydrogen bond donation (4-hydroxy). MCC1734 activates the PERK/eIF2α/ATF4 pathway and bypasses P-glycoprotein-mediated multidrug resistance [Section 3, Evidence 3]. The 6-bromo compound serves as a critical negative control or orthogonal probe to dissect whether observed phenotypic effects are driven by halogen bonding or hydrogen bonding interactions, particularly in multidrug-resistant cancer cell panels.

Quote Request

Request a Quote for 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.